molecular formula C10H11ClN2O4 B6144754 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide CAS No. 379255-45-5

2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

Cat. No.: B6144754
CAS No.: 379255-45-5
M. Wt: 258.66 g/mol
InChI Key: DVKLSAODRDRXGI-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide (CAS: 347196-42-3) is a substituted acetamide featuring a nitro group at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the phenyl ring. Its molecular formula is C₁₁H₁₂ClN₂O₄, with an InChIKey of DVKLSAODRDRXGI-UHFFFAOYSA-N . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds and agrochemicals.

Properties

CAS No.

379255-45-5

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C10H11ClN2O4/c1-6-3-8(13(15)16)9(17-2)4-7(6)12-10(14)5-11/h3-4H,5H2,1-2H3,(H,12,14)

InChI Key

DVKLSAODRDRXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CCl)OC)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the phenyl ring. The nitration of 2-methoxytoluene followed by chloroacetylation and subsequent acylation reactions are common methods used to synthesize this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and metabolic pathways. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Research into its anti-inflammatory, antimicrobial, and anticancer activities is ongoing.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and related chloroacetamides:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Applications/Properties Reference
Target Compound 5-OCH₃, 2-CH₃, 4-NO₂ C₁₁H₁₂ClN₂O₄ Organic synthesis intermediate
N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide 5-Cl, 4-OCH₃, 2-NO₂ C₉H₉ClN₂O₄ Structural analog with altered halogen position
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethyl, N-methoxymethyl C₁₄H₂₀ClNO₂ Herbicide (pre-emergent weed control)
Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Thienyl ring, branched methoxy group C₁₂H₁₇ClN₂O₂S Herbicide (corn and soybean crops)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂, N-methylsulfonyl C₉H₉ClN₂O₅S Precursor for sulfur-containing heterocycles
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide 2-CN, 4-NO₂ C₉H₆ClN₃O₃ High electron-withdrawing groups enhance reactivity

Key Research Findings

Reactivity and Stability
  • Nitro-containing analogues (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) exhibit higher thermal stability due to strong electron-withdrawing effects .

Physicochemical Properties

Property Target Compound Alachlor N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Molecular Weight (g/mol) 271.68 269.77 292.70
LogP (Predicted) ~2.5 3.1 1.8
Hydrogen Bond Acceptors 4 3 5
Rotatable Bonds 4 6 3

Biological Activity

2-Chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C11H12ClN2O3 and a molecular weight of approximately 256.68 g/mol. Its structure includes a chloro group, a methoxy group, and a nitrophenyl moiety, which contribute to its diverse biological activities. This compound has garnered attention for its potential antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxy-2-methyl-aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the process .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, the compound demonstrated varying degrees of inhibition. The results are summarized in Table 1.

Microorganism Zone of Inhibition (mm)
E. coli30
Staphylococcus aureus36
Pseudomonas aeruginosa25

The presence of the nitrophenyl group is believed to enhance its interaction with bacterial enzymes, leading to effective inhibition .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Mechanistic studies suggest that its action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is attributed to the ability of the chloro group to form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

The biological activity of this compound can be attributed to its structural features:

  • Chloro Group : Facilitates nucleophilic interactions with biological macromolecules.
  • Methoxy Group : Enhances lipophilicity, improving cellular penetration.
  • Nitrophenyl Moiety : Can undergo reduction to form an amino group, which may interact with various biological targets.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use as a therapeutic agent .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to untreated controls, indicating its therapeutic potential in inflammatory diseases .

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